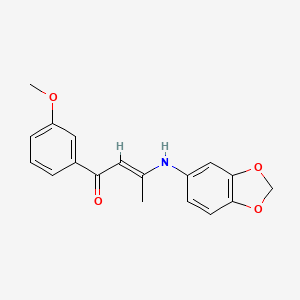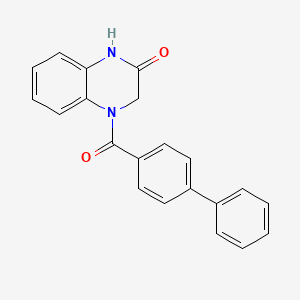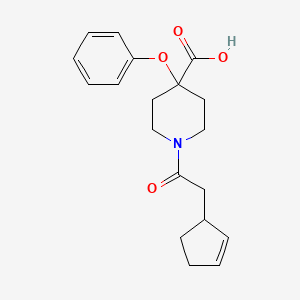![molecular formula C13H16ClNO5S B5319149 1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5319149.png)
1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid, also known as CMPD101, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxylic acids and has shown promising results in preclinical studies for the treatment of various diseases.
作用機序
1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid exerts its therapeutic effects by inhibiting the activity of various enzymes, including PDE4, PDE7, and HDAC6. PDE4 and PDE7 are involved in the regulation of cyclic adenosine monophosphate (cAMP), which is an important second messenger involved in various cellular processes. Inhibition of PDE4 and PDE7 leads to an increase in cAMP levels, which can modulate various signaling pathways and exert anti-inflammatory effects. HDAC6 is involved in the regulation of protein acetylation, which is important for various cellular processes, including gene expression and protein degradation.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce inflammation in preclinical models. This compound has also been shown to improve cognitive function and reduce neuroinflammation in preclinical models of neurodegenerative diseases.
実験室実験の利点と制限
1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified for structure-activity relationship studies. It has also been extensively studied in preclinical models, which provides a wealth of data for further research. However, this compound has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis and modification. It also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid. One direction is to further investigate its therapeutic potential for cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate its potential as a drug candidate for clinical trials. Further research is also needed to elucidate its mechanism of action and identify potential off-target effects. Additionally, research is needed to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
合成法
1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 1,4-dihydropyridine with chlorosulfonyl isocyanate, followed by hydrolysis and further reactions. Another method involves the reaction of 2-chloro-6-methylphenyl isocyanate with 4-hydroxypiperidine-4-carboxylic acid, followed by sulfonation and hydrolysis. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the activity of various enzymes, including phosphodiesterase 4 (PDE4), phosphodiesterase 7 (PDE7), and histone deacetylase 6 (HDAC6), which are involved in various disease processes.
特性
IUPAC Name |
1-(2-chloro-6-methylphenyl)sulfonyl-4-hydroxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-9-3-2-4-10(14)11(9)21(19,20)15-7-5-13(18,6-8-15)12(16)17/h2-4,18H,5-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYNMZLDIGNDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)N2CCC(CC2)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319073.png)

![N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B5319084.png)
![1-(3-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5319086.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5319094.png)
![2-[5-(4-methylphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5319101.png)
![N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319114.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5319126.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5319138.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(methylthio)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319141.png)

